N-Butylphthalimide

Description

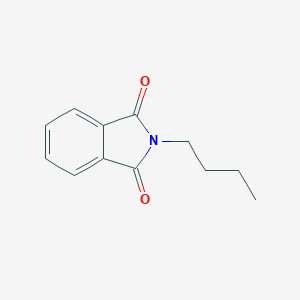

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDEVCJRCPTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044591 | |

| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1515-72-6 | |

| Record name | N-Butylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Butylphthalimide

Established Synthesis Routes

Traditional methods for synthesizing N-Butylphthalimide are robust and widely documented, typically involving nucleophilic substitution or direct condensation reactions.

A common alternative approach to forming N-substituted phthalimides is through nucleophilic substitution, often referred to as the Gabriel Synthesis. organic-chemistry.org In this method, the phthalimide (B116566) anion, typically in the form of potassium phthalimide, serves as a potent nucleophile. This anion attacks an alkyl halide, such as n-butyl bromide or n-butyl chloride, displacing the halide and forming the N-C bond to yield this compound. organic-chemistry.orgmorressier.com The reaction involves the N-alkylation of the phthalimide salt. organic-chemistry.org For instance, a related compound, N-(4-Bromobutyl)phthalimide, is synthesized by reacting potassium phthalimide with 1,4-dibromobutane. This highlights the general applicability of using a phthalimide salt and an appropriate alkyl halide for synthesis. The use of ultrasound in conjunction with phase transfer catalysis has been explored to enhance the N-butylation of potassium phthalimide with n-bromobutane. morressier.com

Condensation reactions represent a traditional and fundamentally important route for the synthesis of phthalimides. acs.org These reactions typically involve the combination of phthalic acid or, more commonly, its anhydride (B1165640) with a primary amine. organic-chemistry.orgacs.org The process is a dehydrative condensation, meaning a molecule of water is eliminated during the formation of the imide ring. organic-chemistry.org Such reactions can be carried out by adding phthalic anhydride and the amine to a non-polar solvent and heating the mixture to between 70-160 °C to drive the condensation. patsnap.com

The most direct and widely employed synthesis of this compound involves the high-temperature dehydrative condensation of phthalic anhydride with n-butylamine. organic-chemistry.orgcymitquimica.com This method is straightforward and can be performed under various conditions. smolecule.com

One approach involves reacting phthalic anhydride with n-butylamine in an industrial mixed xylene solvent. The mixture is heated to reflux, and the water generated during the reaction is removed azeotropically to drive the reaction to completion. After the reaction, the xylene solvent is recovered via distillation. patsnap.com

Another method utilizes water as a solvent in the presence of a phase-transfer catalyst. In this process, phthalic anhydride and n-butylamine are refluxed at temperatures between 100-160 °C for a period ranging from 30 minutes to 20 hours. google.com Upon completion, the mixture is cooled, leading to the separation of a pale yellow oily liquid, which is the this compound product. google.com This method is noted for being environmentally friendly and yielding the product in a range of 67% to 96.7%. google.com

| Reactants | Solvent | Temperature | Key Conditions | Yield |

| Phthalic Anhydride, n-Butylamine | Water | 100-160 °C | Reflux, Phase Transfer Catalyst | 67-96.7% google.com |

| Phthalic Anhydride, n-Butylamine | Xylene | 140-150 °C | Azeotropic reflux to remove water | Not specified patsnap.com |

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, reduce reaction times, and employ milder conditions, catalytic methods have been developed for the synthesis of this compound.

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). worldwidejournals.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant across the interface into the other phase where the reaction can occur. worldwidejournals.com This methodology has been successfully applied to the synthesis of this compound to enhance reaction rates and yields. smolecule.comgoogle.com Various catalysts, including quaternary phosphonium (B103445) salts and different quaternary ammonium salts like tetramethyl ammonium chloride and tetrabutylammonium (B224687) chloride, have been utilized. google.comacs.org

A specific application of PTC in this compound synthesis involves a liquid-liquid two-phase system. google.com In a method detailed in a patent, phthalic anhydride and n-butylamine are reacted using water as the solvent. google.com This creates a two-phase system where the organic reactants have low solubility in the aqueous phase. google.com

The process involves the following steps:

Reaction: Phthalic anhydride and n-butylamine are charged into water with a phase-transfer catalyst. The mixture is heated to reflux at 100-160 °C for 0.5 to 20 hours. The catalyst facilitates the transfer of reactants across the liquid-liquid interface, enabling the reaction to proceed efficiently. google.com

Separation: After the reaction period, the mixture is cooled to between 55-65 °C. As it cools further to 35-45 °C, it separates into distinct layers. The product, a pale yellow oily liquid of this compound, is then separated from the aqueous layer. google.com

This liquid-liquid PTC method is presented as a simple, environmentally safer alternative to older methods that might use toxic solvents, and it achieves high product yields. google.com The principle of using a two-phase liquid system is a known chemical engineering process for separating products post-reaction. google.com

Phase Transfer Catalysis (PTC)

Triphase Catalysis Systems

Triphase catalysis (TPC) represents an effective method for the synthesis of this compound, particularly in N-alkylation reactions. This system typically involves a liquid-solid-liquid setup, where the reactants are in two immiscible liquid phases (aqueous and organic), and the catalyst is immobilized on a solid polymer support. acs.org For the synthesis of this compound, the reaction involves phthalimide (or its salt) in an aqueous phase and 1-bromobutane (B133212) in an organic phase. acs.org

The solid catalyst, often a quaternary phosphonium salt (QPS) immobilized on crosslinked polystyrene (CPS) microspheres, facilitates the transfer of the phthalimide anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. acs.orgbeilstein-journals.org A key advantage of polymer-supported phase transfer catalysts is their ease of separation from the reaction mixture through simple filtration, allowing for catalyst recovery and recycling without significant loss of activity. acs.orgresearchgate.net

The catalytic activity in these systems is influenced by several structural features of the catalyst. Studies have shown that quaternary phosphonium-type triphase catalysts exhibit higher catalytic activity than their quaternary ammonium-type counterparts for this N-alkylation. acs.org Furthermore, the length of the spacer arm linking the catalytic group to the polymer matrix and the catalyst's hydrophilic-hydrophobic balance are critical factors that significantly impact catalytic performance. acs.org

Utilization of Quaternary Ammonium Salts as Catalysts

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTC) for the synthesis of this compound in two-phase systems. nih.govrsc.org A common method involves the reaction of the potassium salt of phthalimide with 1-bromobutane in a liquid-liquid or solid-liquid medium. nih.gov The catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction by transferring the phthalimide anion into the organic phase where the alkylation takes place. nih.gov This PTC methodology offers significant advantages for reactions involving immiscible reactants. nih.gov

The general mechanism involves the exchange of the anion of the quaternary ammonium salt (e.g., bromide) with the phthalimide anion in the aqueous or solid phase. The resulting lipophilic ion pair, [Q⁺ Phthalimide⁻], is soluble in the organic phase and can react with the alkyl halide (1-bromobutane) to form this compound. The catalyst is regenerated in the process and continues the cycle. Novel Cinchona alkaloid-derived quaternary ammonium salts have also been developed for asymmetric synthesis, highlighting the versatility of this catalyst class. researchgate.net

Advanced Synthetic Strategies and Functionalization

Recent advancements have enabled novel functionalization reactions on the this compound molecule, particularly targeting C-H bonds.

Photosensitized C-H Fluorination

Direct C-H fluorination of this compound can be achieved through a photosensitized process where the phthalimide moiety itself functions as a photosensitizing auxiliary (PSX). molaid.com This reaction proceeds without the need for an external photosensitizer. molaid.com When irradiated with light (e.g., 365 nm LEDs), the phthalimide group absorbs the energy and promotes the selective fluorination of the alkyl chain using an electrophilic fluorine source like Selectfluor®. molaid.com

Research has shown that this method exhibits remarkable regioselectivity. For this compound, monofluorination occurs preferentially at the δ-position (the fourth carbon of the butyl chain), which is the most "hydridic" C(sp³)–H position. molaid.comacs.org This selectivity is attributed to the phthalimide group acting as an electron-withdrawing group, which deactivates the proximal C-H bonds (α and β positions). acs.org The reaction is sensitive to the length of the alkyl chain; for instance, N-propylphthalimide undergoes fluorination at the β-position, while N-ethylphthalimide does not react under the same conditions. molaid.com

| Substrate | Product(s) | Yield | Conditions |

| This compound | δ-Fluoro-N-butylphthalimide | 78% | Selectfluor®, 365 nm LED, MeCN molaid.com |

| N-Propylphthalimide | β-Fluoro-N-propylphthalimide | 47% | Selectfluor®, 365 nm LED, MeCN molaid.com |

| N-Pentylphthalimide | C4-Fluoro / C3-Fluoro | 3.2:1 ratio | Selectfluor®, 365 nm LED, MeCN molaid.com |

Trifluoromethylation Reactions

Similar to fluorination, the remote C(sp³)–H bond at the δ-position of this compound can be selectively trifluoromethylated. acs.org The phthalimide group directs the functionalization away from the proximal C-H bonds, which it deactivates, allowing for reaction at the electronically favored δ-carbon. acs.org This strategy provides a method for introducing the trifluoromethyl group, which is of significant interest in medicinal chemistry and materials science, at a specific unactivated position. molaid.com The reaction of this compound has been reported to yield the δ-trifluoromethylated product in high yield. acs.org

| Substrate | Product | Yield |

| This compound | δ-Trifluoromethyl-N-butylphthalimide | 72% acs.org |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have been employed for the transformation of N-substituted phthalimide derivatives. One notable reaction is the protodecarbonylation of the phthalimide core. This transformation converts the phthalimide into the corresponding amide in a single step, offering a novel synthetic route. This reaction has been demonstrated for a wide range of N-substituted phthalimides, proceeding in high yields with short reaction times.

Additionally, ruthenium-catalyzed C-H oxidation presents a potential pathway for functionalizing the alkyl chain of this compound. Such reactions can introduce hydroxyl groups at sp³ C-H bonds adjacent to the nitrogen atom, a transformation that mirrors cytochrome P-450 type oxidation. While specific studies on this compound are not extensively detailed, the principles of Ru-catalyzed C-H hydroxylation of amines and amides suggest its applicability for selectively modifying the butyl group.

Reaction Kinetics and Process Optimization Studies

The study of reaction kinetics is crucial for understanding the mechanism and optimizing the industrial synthesis of this compound. nih.gov Kinetic investigations of the phase-transfer catalyzed synthesis of this compound from potassium phthalimide and n-bromobutane have been conducted using analytical techniques like gas chromatography (GC) to monitor the reaction progress. nih.gov

These studies typically examine the influence of various parameters on the reaction rate, including:

Agitation speed

Catalyst concentration (e.g., TBAB)

Reactant concentrations

Temperature

Solvent type

By analyzing the data obtained from these experiments, rate constants can be determined, and a kinetic model can be developed. nih.gov This knowledge is invaluable for elucidating the reaction mechanism under phase-transfer conditions and for optimizing reactor design and operating conditions to maximize yield and efficiency in a large-scale industrial process. nih.gov For example, kinetic experiments for the synthesis of this compound have been run in a three-necked flask equipped with an agitator and reflux condenser, with samples taken at regular intervals for GC analysis. nih.gov

Biological and Pharmacological Investigations of N Butylphthalimide and Its Derivatives

Antimicrobial Efficacy

N-Butylphthalimide has demonstrated notable capabilities in combating various microorganisms, positioning it as a compound of interest for further development in antimicrobial research.

Antifungal Activity

The antifungal properties of this compound and its derivatives have been evaluated against several clinically and agriculturally significant fungal species.

Studies have identified this compound (NBP) as a potent agent against various Candida species, which are known to cause candidiasis, a common fungal infection in humans. nih.govresearchgate.net Research has shown that NBP is the most effective among several N-substituted phthalimides tested against three Candida species. nih.gov It exhibits a minimum inhibitory concentration (MIC) of 100 µg/ml and can inhibit biofilm formation at sub-inhibitory concentrations in both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.govnih.gov Furthermore, N-butylphthalide has demonstrated antifungal activity against Candida glabrata and Candida tropicalis. dovepress.com

The anti-biofilm and anti-hyphal activities of NBP against C. albicans are significant, as these are crucial virulence factors for the pathogen. nih.gov NBP has been observed to inhibit the formation of hyphae, which are filamentous structures that allow the fungus to invade host tissues. nih.gov Gene expression analysis revealed that NBP significantly downregulates genes essential for hyphal and biofilm formation, such as ECE1, HWP1, and UME6. nih.govresearchgate.net

Table 1: Antifungal Activity of this compound against Candida Species

| Candida Species | Activity Observed | Key Findings |

|---|---|---|

| C. albicans | Antifungal, Anti-biofilm, Anti-hyphal | MIC of 100 µg/ml; inhibits biofilm and hyphal formation; downregulates key virulence genes. nih.govnih.gov |

| C. parapsilosis | Antifungal, Anti-biofilm | MIC of 100 µg/ml; effective against fluconazole-sensitive and resistant strains. nih.govnih.gov |

| C. tropicalis | Antifungal | N-butylphthalide showed activity against this species. dovepress.com |

| C. glabrata | Antifungal | N-butylphthalide showed activity against this species. dovepress.com |

N-substituted phthalimides have demonstrated antifungal activity against Aspergillus niger and Aspergillus flavus. nih.gov Aspergillus species are common molds that can cause a range of diseases known as aspergillosis, particularly in immunocompromised individuals. mdpi.com The emergence of azole-resistant Aspergillus fumigatus highlights the need for new antifungal compounds. mdpi.commdpi.com

Research has also explored the efficacy of N-substituted phthalimides against various plant pathogenic fungi. nih.gov Studies have shown that these compounds, including this compound, exhibit significant antifungal activity against Botrytis cinerea and Alternaria solani. nih.govresearchgate.net The structure-activity relationship of these compounds indicates that the length of the alkyl chain, such as the butyl group in this compound, plays a role in their antifungal efficiency. nih.gov

Table 2: Antifungal Activity of N-substituted Phthalimides against Other Fungal Pathogens

| Fungal Pathogen | Activity Observed | Key Findings |

|---|---|---|

| Botrytis cinerea | Antifungal | N-substituted phthalimides show significant activity. nih.govresearchgate.net |

| Alternaria solani | Antifungal | N-substituted phthalimides show significant activity. nih.govresearchgate.net |

| Aspergillus fumigatus | Antifungal | The rising resistance of this pathogen necessitates new antifungal agents. mdpi.commdpi.com |

Antibacterial Activity

In addition to its antifungal properties, this compound has also been investigated for its potential to combat bacterial infections.

This compound has demonstrated the ability to inhibit biofilm formation in Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov These bacteria are common causes of skin infections and can lead to more serious systemic infections, with biofilm formation being a key factor in their virulence and antibiotic resistance. nih.govmdpi.com The antibacterial activity of this compound extends to inhibiting the formation of polymicrobial biofilms, which consist of both S. epidermidis and C. albicans. nih.govnih.gov

Furthermore, various studies have highlighted the general antibacterial potential of compounds related to this compound against Gram-positive bacteria. For instance, nano-green betel leaf extracts containing various compounds have shown inhibitory effects against Streptococcus mutans and Staphylococcus aureus. unsrat.ac.id

Table 3: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Gram-Positive Bacteria | Activity Observed | Key Findings |

|---|---|---|

| Staphylococcus aureus | Anti-biofilm | Inhibits biofilm formation. nih.govnih.gov |

| Staphylococcus epidermidis | Anti-biofilm | Inhibits biofilm formation, including in polymicrobial biofilms with C. albicans. nih.govnih.gov |

Efficacy Against Gram-Negative Bacteria (e.g., Uropathogenic Escherichia coli, Pseudomonas aeruginosa, Vibrio parahaemolyticus, Pseudomonas fluorescence)

This compound (NBP) has demonstrated notable efficacy against several Gram-negative bacteria, particularly in the context of biofilm inhibition. Research indicates that NBP can effectively inhibit biofilm formation in pathogens such as uropathogenic Escherichia coli (UPEC) and Vibrio parahaemolyticus nih.govnih.govresearchgate.net. Studies have shown that at concentrations of 100 and 200 µg/ml, NBP exhibits significant anti-biofilm activity against these bacteria nih.gov. At a concentration of 200 µg/ml, NBP was found to completely abolish biofilm formation in both UPEC and V. parahaemolyticus nih.gov.

While direct bactericidal or bacteriostatic data for this compound against Pseudomonas aeruginosa is not extensively detailed in the provided research, other phthalimide (B116566) derivatives have been investigated for their activity against this opportunistic pathogen. For instance, a phthalimide aryl ester derivative showed activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 128 µg·mL−1 nih.govresearchgate.net. This suggests that the phthalimide scaffold is a promising base for developing agents against resistant Gram-negative bacteria nih.govresearchgate.net. There is currently limited specific information on the efficacy of this compound against Pseudomonas fluorescence.

Table 1: Anti-Biofilm Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Concentration (µg/ml) | Biofilm Inhibition Effect | Source |

|---|---|---|---|

| Uropathogenic Escherichia coli (UPEC) | 100 | Significant Inhibition | nih.gov |

| Uropathogenic Escherichia coli (UPEC) | 200 | Complete Abolishment | nih.gov |

| Vibrio parahaemolyticus | 100 | Significant Inhibition | nih.gov |

| Vibrio parahaemolyticus | 200 | Complete Abolishment | nih.gov |

Anti-mycobacterial Potential

The phthalimide structure is recognized for its potential in anti-mycobacterial applications. The well-known drug thalidomide, a phthalimide derivative, is used in the treatment of leprosy, which is caused by Mycobacterium leprae nih.gov. This has spurred further investigation into other phthalimide compounds as potential agents against mycobacteria.

Research has explored various N-aryl and N-alkyl derivatives of phthalimide as effective anti-mycobacterial agents nih.gov. Specific studies have synthesized and evaluated novel phthalimide derivatives for their activity against Mycobacterium tuberculosis. For example, one study synthesized a series of phthalimide derivatives and tested their efficacy against the M. tuberculosis H37Rv strain, with some compounds showing significant activity derpharmachemica.comderpharmachemica.com. Another study synthesized a phthalimide derivative from sulfathiazole which exhibited inhibitory activity against the M. tuberculosis H37Rv strain at a concentration of 0.01 mg/ml researchgate.net. These findings underscore the potential of the phthalimide scaffold, including N-alkyl derivatives like this compound, as a basis for the development of new anti-mycobacterial drugs derpharmachemica.com.

Anti-Virulence Factor Activities

Biofilm Inhibition

This compound has been identified as a potent inhibitor of biofilm formation across a range of pathogenic microbes, including both bacteria and fungi nih.govnih.gov. Its activity is particularly noteworthy because it can occur at sub-inhibitory concentrations, which may reduce the likelihood of resistance development nih.gov.

In studies involving Candida albicans, NBP significantly inhibited biofilm formation in a dose-dependent manner. At concentrations of 10, 20, and 50 µg/ml, NBP inhibited biofilm formation by 61%, 78%, and 96% respectively, without significantly affecting cell growth nih.gov. At 100 µg/ml, it resulted in 97% biofilm inhibition nih.gov. NBP also effectively disrupts biofilms in Gram-negative bacteria, including Uropathogenic Escherichia coli and Vibrio parahaemolyticus, especially at higher concentrations of 100 and 200 µg/ml nih.govresearchgate.net. Furthermore, NBP has shown efficacy in inhibiting polymicrobial biofilms formed by Staphylococcus epidermidis and C. albicans nih.gov.

Table 2: Biofilm Inhibition by this compound (NBP)

| Organism | Concentration (µg/ml) | Biofilm Inhibition (%) | Source |

|---|---|---|---|

| Candida albicans (Fluconazole-resistant) | 10 | 61% | nih.gov |

| Candida albicans (Fluconazole-resistant) | 20 | 78% | nih.gov |

| Candida albicans (Fluconazole-resistant) | 50 | 96% | nih.gov |

| Candida albicans (Fluconazole-resistant) | 100 | 97% | nih.gov |

| Uropathogenic E. coli | 200 | ~100% (Complete) | nih.gov |

| Vibrio parahaemolyticus | 200 | ~100% (Complete) | nih.gov |

Hyphal Formation and Protrusion Inhibition

A key virulence factor for the fungus Candida albicans is its ability to switch from a yeast to a hyphal form, which is crucial for tissue invasion and biofilm formation. This compound has been shown to markedly inhibit this process nih.govnih.gov.

In laboratory studies, NBP dose-dependently inhibited hyphal development. At a concentration of 100 µg/ml, NBP was observed to completely prevent hyphal development in C. albicans nih.gov. This inhibitory effect is linked to the downregulation of key genes associated with hyphal formation. Gene expression analysis revealed that treatment with NBP significantly downregulated the expression of important hyphal- and biofilm-associated genes, including ECE1, HWP1, and UME6 nih.govnih.govresearchgate.net. This molecular-level activity highlights NBP's potential to neutralize a critical pathogenic mechanism of C. albicans nih.gov.

Phenotypic Switching Modulation

Phenotypic switching, or the alteration of colony morphology, is a virulence trait that allows pathogenic microbes to adapt to different host environments. This compound has been shown to modulate this process in Candida albicans. Treatment with NBP was found to alter the colony morphology of C. albicans in a dose-dependent manner nih.govnih.gov. This indicates that NBP can interfere with the phenotypic plasticity of the fungus, potentially reducing its adaptability and virulence within a host.

Pharmacological Activities Beyond Antimicrobial Action

Beyond their role in combating microbial agents, this compound and its related derivatives have been the subject of extensive pharmacological research, revealing a spectrum of activities that suggest their potential in treating a variety of other conditions. Investigations have explored their efficacy as hypolipidemic, anti-inflammatory, anticonvulsant, and anticancer agents.

Hypolipidemic Studies of N-Substituted Phthalimides

Research has indicated that the phthalimide moiety itself is implicated in hypolipidemic activity in rodents nih.gov. Studies on a series of N-substituted phthalimide derivatives have shown a general lipid-lowering action, with the ability to reduce plasma cholesterol and triglyceride levels nih.govresearchgate.net.

The structure of the N-substituent plays a crucial role in determining the efficacy of these compounds. Specifically, derivatives containing substituents with chain lengths of four carbon or oxygen atoms demonstrated the most promising hypolipidemic activity within the tested series nih.gov. One such compound, 1-N-phthalimidobutan-3-one, exhibited a dose-dependent reduction in lipids without apparent estrogenic side effects or cholesterol deposition in body organs nih.govacs.org. The effectiveness of certain phthalimide derivatives is thought to be linked to their ability to suppress acetyl-CoA synthase activity researchgate.net. Preliminary studies from some laboratories indicated that potassium phthalimide also possessed hypolipidemic activity in mice acs.org.

Table 1: Hypolipidemic Activity of Selected N-Substituted Phthalimides

| Compound | Observed Effect | Key Findings |

|---|---|---|

| N-Substituted Phthalimides (General) | General lipid-lowering action | The phthalimide moiety is implicated in hypolipidemic activity nih.gov. |

| Derivatives with 4-Carbon Chain Substituents | Optimal hypolipidemic activity in the series | Chain length of the substituent is a key determinant of activity nih.gov. |

| 1-N-Phthalimidobutan-3-one | Dose-dependent hypolipidemic action | Demonstrated a high therapeutic index with no observed estrogenic side effects nih.govacs.org. |

| N-Aryl- or N-(1,2,4-triazol-yl)-phthalimides | Reduction of plasma cholesterol and triglycerides | One specific N-aryl derivative proved to be the most active in reducing lipid levels in mice researchgate.net. |

Investigations into Anti-inflammatory Properties

Phthalimide derivatives have been recognized for their anti-inflammatory potential, largely driven by the success of thalidomide and its analogues, which are known inhibitors of tumor necrosis factor-alpha (TNF-α) researchgate.net. Overproduction of TNF-α is a critical factor in autoimmune disorders such as rheumatoid arthritis and Crohn's disease researchgate.net.

A series of N-aryl phthalimides were synthesized and evaluated for their anti-inflammatory activity. One compound, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P), was identified as a particularly promising agent researchgate.net. In a mouse model of lung inflammation, treatment with compound 6P led to a significant decrease in pro-inflammatory cell populations, including CD4+, NF-κB p65+, and TNF-α+ cells, while increasing anti-inflammatory cell populations researchgate.net. In other studies, a synthesized derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c), showed significant in vitro anti-inflammatory activity, which was confirmed through docking studies on the COX-2 enzyme mdpi.com. Additionally, 3-N-Butylphthalide (NBP), a compound extracted from celery seeds, has been shown to alleviate inflammation by modulating pathways such as the NF-κB pathway nih.govnih.gov.

Research on Anticonvulsant Effects

The structural features of phthalimides have made them attractive candidates for the development of new anticonvulsant drugs. Phthalimide-based derivatives have been shown to exhibit anticonvulsant activity, with a mechanism of action considered to be similar to that of phenytoin, involving the inhibition of neuronal voltage-gated sodium channels nih.gov.

Screening of N-phenylphthalimide derivatives in both subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests revealed significant anticonvulsant potential nih.gov. The potency of these agents was found to be highly dependent on the substitution pattern on the phthalimide and N-phenyl rings. For instance, 4-amino-N-phenylphthalimides were the most potent against MES-induced seizures in mice nih.gov. Specifically, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as the most potent anti-MES agent in rats nih.gov. Further research has shown that the size and hydrophobicity of these compounds can significantly influence their activity against pentylenetetrazole-induced seizures nih.gov. Other studies have also highlighted that derivatives of phthalimide show promise as potential antiepileptic drugs researchgate.net.

Table 2: Anticonvulsant Activity of Selected Phthalimide Derivatives

| Derivative Class | Seizure Model | Key Findings |

|---|---|---|

| N-Phenylphthalimides | MES, scPTZ | Activity is dependent on the substitution pattern of the rings nih.gov. |

| 4-Amino-N-phenylphthalimides | MES (mice) | Demonstrated the highest potency in this class nih.gov. |

| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | MES (rats) | Identified as the most potent agent with an ED50 of 25.2 μmol/kg nih.gov. |

| General Phthalimide Derivatives | PTZ | Activity is significantly influenced by the size and hydrophobicity of the molecule nih.gov. |

Anticancer Research and Target Interaction

The therapeutic potential of phthalimide derivatives extends to oncology, where they have been investigated for their ability to interfere with specific signaling pathways and modulate cellular processes like apoptosis.

The transforming growth factor-β (TGF-β) signaling pathway is a critical target in cancer therapy due to its role in tumor progression. N-substituted isoindoline-1,3-dione (phthalimide) derivatives have been investigated as potential inhibitors of this pathway by targeting the TGF-β type I receptor kinase, also known as ALK5 mdpi.comresearchgate.net.

Computational studies, including molecular docking, were used to evaluate a series of phthalimide derivatives for their ability to bind to the ALK5 active site mdpi.com. Several compounds demonstrated promising binding values. One of the most effective synthesized compounds, P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate), exhibited a significantly better binding affinity than the control compound, Capecitabine mdpi.comresearchgate.net. These findings suggest that phthalimide derivatives can be designed to act as potential disruptors of TGF-β signaling mdpi.com.

Inducing apoptosis (programmed cell death) in cancer cells is a key strategy for anticancer therapies. Phthalimide derivatives have been shown to modulate this process in various cancer cell lines.

N-Hydroxyphthalimide (NHPI) was found to have a potent and selective anti-proliferative effect on human breast carcinoma (BT-20) and colon adenocarcinoma (LoVo) cells nih.gov. NHPI was shown to induce apoptosis through the mitochondrial pathway, which involved the activation of caspase 9 and caspase 3, and a decrease in the expression of anti-apoptotic proteins like survivin and Bcl-xL nih.gov. This pro-apoptotic activity was linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and survival nih.gov. In vivo studies using BT-20 xenografts in mice confirmed that NHPI could significantly inhibit tumor growth nih.gov. Other related structures, such as 1,8-Naphthalimide derivatives, have also been shown to induce apoptosis, in their case by intercalating with DNA and inhibiting topoisomerase II activity nih.gov.

Table 3: Anticancer Activity of Phthalimide and Related Derivatives

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | Observed Effect |

|---|---|---|---|

| N-substituted isoindoline-1,3-diones | TGF-β Pathway (ALK5 Kinase) | Colon Cancer (Computational) | Potential as ALK5 inhibitors with strong binding affinities mdpi.comresearchgate.net. |

| N-Hydroxyphthalimide (NHPI) | mTOR Signaling Pathway Inhibition | BT-20 (Breast), LoVo (Colon) | Induces G2/M arrest and apoptosis; inhibits tumor growth in vivo nih.gov. |

| 1,8-Naphthalimide Derivatives | DNA Intercalation, Topoisomerase II Inhibition | Glioblastoma (U87-MG) | Induces apoptosis and G2/M phase cell cycle arrest nih.gov. |

Mechanistic Elucidation of Biological Actions

The exploration into how this compound functions at a molecular and cellular level has revealed a multi-faceted approach to its antimicrobial activity. Researchers have focused on identifying its specific targets, understanding its influence on gene expression related to virulence, its impact on crucial cellular pathways, and its cooperative effects with existing antimicrobial agents.

Molecular Target Identification and Validation

While the precise molecular targets of this compound are still under comprehensive investigation, related phthalimide derivatives have been studied to predict potential interaction sites. Molecular docking studies on a phthalimide aryl ester derivative have suggested a notable binding affinity for two key microbial targets: the 50S ribosomal subunit and the enzyme CYP51 (lanosterol 14α-demethylase). The predicted binding energy with the 50S ribosomal subunit was found to be superior to that of the established antibiotic chloramphenicol, indicating a potential for potent antibacterial action by inhibiting protein synthesis. Furthermore, a unique π–sulfur interaction with CYP51 was identified, an enzyme crucial for ergosterol biosynthesis in fungi, suggesting a possible mechanism for its antifungal properties. researchgate.net It is important to note that these are computational predictions for a related molecule and require experimental validation for this compound itself.

Gene Expression Profiling (e.g., Biofilm- and Hyphal-Related Genes)

Studies focusing on the antifungal activity of this compound against Candida albicans have provided direct evidence of its impact on gene expression, particularly those genes integral to the formation of biofilms and hyphae, which are critical for the virulence of this pathogenic yeast. nih.govresearchgate.net

Treatment of C. albicans with this compound at a concentration of 100 µg/ml for 6 hours resulted in the significant downregulation of several key genes. nih.govresearchgate.net These include:

ECE1: A gene encoding a candidalysin precursor, a peptide toxin crucial for host cell damage.

HWP1 (Hyphal Wall Protein 1): This gene codes for a protein essential for adhesion and biofilm formation.

UME6: A key regulator of hyphal extension and filamentation. nih.govdovepress.com

The suppression of these genes provides a molecular basis for the observed inhibition of biofilm formation and hyphal development in C. albicans when treated with this compound. nih.govresearchgate.net

| Gene Target | Organism | Effect of this compound Treatment | Reference |

| ECE1 | Candida albicans | Downregulation | nih.govdovepress.com |

| HWP1 | Candida albicans | Downregulation | nih.govdovepress.com |

| UME6 | Candida albicans | Downregulation | nih.govdovepress.com |

Modulation of Cellular Pathways (e.g., Ergosterol Biosynthesis)

The ergosterol biosynthesis pathway is a vital cellular process in fungi and a common target for antifungal drugs. Evidence suggests that phthalimide derivatives may interfere with this pathway. In a study involving a phthalimide aryl ester, the minimum inhibitory concentration (MIC) against C. albicans increased eightfold, from 128 µg/mL to 1024 µg/mL, in the presence of exogenous ergosterol. researchgate.netnih.gov This significant change suggests that the compound's antifungal action is at least partially dependent on the disruption of the ergosterol pathway; the externally supplied ergosterol likely compensates for the drug-induced deficiency, allowing the fungus to survive at higher drug concentrations. researchgate.netnih.gov This points towards the modulation of the ergosterol biosynthesis pathway as a key mechanism of action for this class of compounds.

Synergy Studies with Established Antimicrobials (e.g., Chloramphenicol)

The potential for this compound and its derivatives to enhance the efficacy of existing antimicrobial drugs has been explored through synergy studies. Research on a phthalimide aryl ester demonstrated a synergistic interaction with chloramphenicol against Pseudomonas aeruginosa. researchgate.netnih.gov The Fractional Inhibitory Concentration Index (FICI) for this combination was determined to be 0.5, a value that indicates synergy. researchgate.netnih.gov This finding suggests that the phthalimide derivative can lower the concentration of chloramphenicol required to inhibit the growth of this bacterium, which could be beneficial in combating antibiotic resistance.

| Compound Combination | Organism | Fractional Inhibitory Concentration Index (FICI) | Outcome | Reference |

| Phthalimide aryl ester + Chloramphenicol | Pseudomonas aeruginosa | 0.5 | Synergy | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of N Butylphthalimide and Its Derivatives

Impact of N-Alkyl Chain Length and Structure on Bioactivity

The substituent attached to the nitrogen atom of the phthalimide (B116566) ring plays a crucial role in determining the molecule's interaction with biological targets. Studies on a series of phthalimide analogs have demonstrated that the nature of this N-substituent is a key determinant of bioactivity.

Research into the anti-inflammatory properties of phthalimide derivatives has shown a direct correlation between the bulkiness of the N-substituted alkyl chain and biological activity. nih.govelsevierpure.com In a study evaluating the inhibition of nitric oxide (NO) production, it was observed that derivatives with bulkier N-alkyl groups exhibited more potent inhibitory effects. This suggests that the size and steric hindrance of the alkyl chain are critical for effective interaction with the biological target, in this case, likely influencing the binding affinity to enzymes or receptors involved in the inflammatory cascade. nih.govelsevierpure.com

For instance, while N-butylphthalimide itself serves as a foundational structure, modifications that increase the steric bulk, such as replacing the butyl group with a larger or more branched alkyl chain, can enhance anti-inflammatory potency. This principle indicates that a certain volume and spatial arrangement of the N-alkyl substituent are necessary to optimize the molecule's fit within a specific binding pocket.

Table 1: Influence of N-Alkyl Chain Structure on Bioactivity

Influence of Aryl and Alkanoic Acid Substitutions

Attaching aryl or alkanoic acid moieties to the N-position of the phthalimide scaffold significantly diversifies the potential biological activities, shifting them towards antimicrobial, antimalarial, and other therapeutic areas.

Aryl Substitutions: The introduction of an N-phenyl ring creates a class of compounds with notable bioactivity. In the development of antimalarial agents, N-phenyl phthalimide derivatives were designed as analogs of the drug atovaquone (B601224). Research found that substitutions on this phenyl ring were critical for inhibitory activity against Plasmodium falciparum. Specifically, a para-methoxy substituent on the phenyl ring was shown to be beneficial for the compound's inhibitory effects. This highlights the importance of electronic properties and the potential for hydrogen bonding or specific steric interactions at the target site, the cytochrome bc1 complex.

Alkanoic Acid Substitutions: Linking amino acids to the phthalimide nitrogen, creating N-phthaloylamino acid derivatives, has been a fruitful strategy for developing antimicrobial agents. The structure of the amino acid side chain directly influences the biological activity. For example, derivatives synthesized from amino acids like glycine, L-alanine, L-valine, and L-phenylalanine have been screened for antimicrobial properties. The varying lipophilicity and steric bulk of the side chains (e.g., -H for glycine, -CH3 for alanine, -CH(CH3)2 for valine) lead to different levels of antimicrobial efficacy against various bacterial and fungal strains.

Table 2: Effect of N-Aryl and N-Alkanoic Acid Substitutions

Effects of Hydroxy, Amino, and Carbethoxy Group Substitutions

Introducing polar functional groups like hydroxy, amino, and carbethoxy (ester) moieties onto the phthalimide structure can significantly alter its physicochemical properties, such as solubility and hydrogen bonding capacity, thereby modulating its biological activity.

Hydroxy and Amino Groups: Substitutions on the phthalimide ring itself, rather than the N-substituent, are also critical. Studies have shown that the presence of a free hydroxyl group on the phthalimide's benzene (B151609) ring is associated with anti-inflammatory activity. nih.govelsevierpure.com Similarly, the introduction of an amino group can be highly beneficial. For instance, the compound 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione was identified as a potent antimalarial agent. The amino group, in this case, is crucial for establishing key interactions within the active site of the target enzyme.

Table 3: Impact of Functional Group Substitutions

Rational Design Principles for Enhanced Biological Efficacy

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with improved therapeutic properties. Key principles have emerged from this research.

One successful strategy is scaffold hopping or bioisosteric replacement , where the phthalimide core is used as a surrogate for a known pharmacophore. This was effectively demonstrated in the design of N-phenyl-substituted phthalimides as mimics of the atovaquone core for antimalarial drug discovery. By maintaining key structural features while modifying others, researchers can develop novel compounds that fit the target but may possess improved properties, such as overcoming drug resistance.

Another powerful principle is molecular hybridization . This involves combining the phthalimide scaffold with other known pharmacophore subunits to create a single hybrid molecule with potentially synergistic or enhanced activity. This approach aims to increase biological activity by targeting multiple pathways or by improving the molecule's interaction with a single target. The hydrophobic nature of the phthalimide core is often leveraged in this approach, as it can increase the potential for the hybrid molecule to cross biological membranes.

Finally, computational studies are increasingly used to guide the design process. By modeling the interactions between phthalimide derivatives and their biological targets (e.g., enzymes like cytochrome bc1 or receptors), researchers can predict which structural modifications are most likely to improve binding affinity and, consequently, biological efficacy. This allows for a more targeted and efficient synthesis and testing process, focusing on compounds with the highest probability of success.

Advanced Applications of N Butylphthalimide in Materials Science and Polymer Chemistry

Utilization as a Building Block for High-Performance Polymers

N-Butylphthalimide is identified as a valuable building block for creating functionalized polymers and specialty materials. atomfair.com Its stable phthalimide (B116566) core and reactive potential allow for its incorporation into larger macromolecular structures, paving the way for new materials with tailored properties. atomfair.com

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. azom.commdpi.com The synthesis of these polymers is a significant area of materials science, typically involving a two-step process. This process begins with the reaction of a dianhydride and a diamine in a polar aprotic solvent to form a soluble precursor, poly(amic acid). vt.edu This precursor is then converted into the final, insoluble polyimide through a cyclization process, often induced by heat. vt.edu

The remarkable properties of polyimides are derived from their rigid aromatic backbones and the stable imide linkage in the repeating unit. azom.comvt.edu While specific examples of high-performance polyimides synthesized directly from this compound as a primary monomer are not detailed in available research, the compound serves as a key structural motif. It is plausible that this compound could be used to synthesize more complex diamine monomers that carry the butyl-phthalimide group as a pendant, or side, group. Incorporating such a structure could modify the final properties of the polymer, potentially improving solubility or altering its thermal characteristics.

The superior characteristics of polyimides make them indispensable in demanding fields such as electronics and aerospace. mdpi.comcore.ac.uk In the electronics industry, their high dielectric strength and thermal stability are crucial for manufacturing flexible printed circuits, semiconductor components, and insulating films. azom.com Their ability to maintain structural integrity at elevated temperatures and resistance to chemical attack during manufacturing processes makes them an ideal choice over other resins. azom.com

In the aerospace sector, polyimides are used to create lightweight composite parts that can replace heavier metals. azom.com These materials must withstand extreme temperatures and oxidative environments, and polyimides' high glass transition temperatures (Tg) and thermo-oxidative stability meet these stringent requirements. azom.comcore.ac.uk High-performance polymers, including phenyl-ethynyl terminated oligomers, are noted for their use in aerospace applications due to their high strength, light weight, and radar transparency. core.ac.uk

Functional Materials Development

Beyond structural polymers, this compound plays a role in the development of advanced functional materials, particularly in the field of energy storage.

A significant application of this compound is in the formulation of biredox eutectic electrolytes for nonaqueous redox flow batteries (NARFBs). researchgate.netnih.gov These batteries are a promising technology for high-energy storage systems, but their performance is often limited by the low solubility of redox-active materials. nih.gov

A novel strategy utilizes a biredox eutectic, which is a mixture of two different redox-active molecules that forms a liquid electrolyte without the need for auxiliary solvents. researchgate.netnih.gov In one high-performance system, this compound is combined with 1,1-dimethylferrocene. researchgate.netnih.gov This combination forms a unique electrolyte with several advantageous properties that enhance battery performance. researchgate.netnih.govbit.edu.cn The resulting high-performance NARFB demonstrates the potential of this strategy for developing low-cost, high-energy storage solutions. nih.govbit.edu.cn

The table below summarizes the key research findings for the this compound and 1,1-dimethylferrocene biredox eutectic electrolyte.

| Property | Value | Significance |

| Concentration | 3.5 M | Achieves a significantly higher concentration of redox-active materials compared to conventional systems. researchgate.netnih.gov |

| Viscosity | Low | The low viscosity of the electrolyte facilitates efficient ion transport and improves battery performance. researchgate.netnih.gov |

| Working Voltage | 1.8 V | A relatively high working voltage contributes to the overall energy density of the battery. researchgate.netnih.gov |

| System | Nonaqueous Redox Flow Battery (NARFB) | Enables high capacity and energy density, addressing key limitations of traditional NARFBs. researchgate.netnih.gov |

Currently, there is no available research data detailing the investigation or application of this compound as a fluorescent probe specifically within the context of photopolymerization. Studies on fluorescence often focus on a related but structurally distinct class of compounds known as naphthalimides, which are known for their strong fluorescent properties.

Polymerization Initiation

No scientific evidence was found to support the use of this compound as a polymerization initiator. The initiation of polymerization is a specific chemical function typically carried out by compounds that can readily generate reactive species like free radicals, such as azo compounds or peroxides.

Application as a Polymerization Initiator

While conventional initiators like azo compounds or peroxides are common, research has explored the capabilities of other molecular structures to initiate polymerization. Derivatives of phthalimide, specifically N-hydroxyphthalimide (NHPI), have demonstrated the ability to initiate the radical polymerization of vinyl monomers. pleiades.online

In studies examining the polymerization of methyl methacrylate (B99206) and acrylonitrile, NHPI was shown to be an effective initiator. pleiades.online The investigation into the polymerization of methyl methacrylate using NHPI determined initial polymerization rates and activation energies, establishing the dependency of the polymerization rate on both initiator and monomer concentrations. The proposed mechanism suggests that NHPI can generate the necessary free radicals to commence the polymerization chain reaction, highlighting the potential of the phthalimide core structure in designing novel initiators. pleiades.online

Role in Photoinitiating Systems for Radical Polymerization

Photoinitiating systems, which generate radical species upon exposure to light, are crucial for applications like UV curing of coatings, inks, and adhesives. Phthalimide derivatives have been incorporated into such systems to facilitate radical polymerization. Their role is often as part of a multi-component system where they interact with other molecules to generate the initiating radicals under specific light conditions. For instance, hybrid naphthalimide-phthalimide derivatives have been developed for photoinitiating systems that are active under blue light. mdpi.com

A key mechanism involves the formation of an electron donor-acceptor (EDA) complex. beilstein-journals.org N-hydroxyphthalimide (NHPI) esters can form these EDA complexes with electron-rich species. These complexes can absorb visible light directly, even without an external photoredox catalyst, to initiate a single-electron transfer (SET). This process leads to the generation of radicals that can subsequently initiate polymerization. beilstein-journals.org This property allows for the development of photoinitiating systems that are active under milder, visible light conditions.

Photoredox Catalysis in Polymerization

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis and polymer chemistry for its ability to generate radicals under mild conditions. In this context, N-hydroxyphthalimide (NHP) esters have emerged as highly effective precursors for alkyl radicals. rsc.orgrsc.org

The general mechanism involves the excitation of a photoredox catalyst by visible light. The excited catalyst then engages in a single-electron transfer (SET) with the NHP ester. This reduction of the NHP ester triggers a decarboxylative fragmentation, releasing a carbon-centered radical and phthalimide as a byproduct. beilstein-journals.org This process is highly efficient for generating primary, secondary, and tertiary alkyl radicals, which can then be used to initiate polymerization or participate in controlled polymer growth and modification. beilstein-journals.orgrsc.orgnih.gov The versatility and stability of NHP esters make them valuable reagents in photoredox-catalyzed polymerization strategies. beilstein-journals.org

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical aspect of materials science. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen and aromatic rings, are effective corrosion inhibitors. Phthalimide derivatives, including structures related to this compound, have been studied for their ability to protect carbon steel in corrosive acidic environments. chemmethod.comnih.gov

The mechanism of inhibition relies on the adsorption of the phthalimide molecules onto the surface of the metal. The nitrogen and oxygen atoms in the phthalimide structure, along with the π-electrons of the benzene (B151609) ring, act as adsorption centers, forming a protective layer on the metal surface. This layer blocks the active sites for corrosion, effectively reducing the rate of degradation. nih.gov

Research has shown that the inhibition efficiency of these compounds increases with their concentration. researchgate.net Studies on phenyl phthalimide derivatives in sulfuric acid and N-hydroxyphthalimide derivatives in hydrochloric acid have demonstrated significant protection for carbon steel. chemmethod.comresearchgate.net The substitution on the phthalimide structure can be tuned to enhance performance, with certain electron-donating groups leading to higher inhibition efficiencies. nih.gov For example, an OCH₃ substituent on a phenyl phthalimide derivative resulted in an efficiency of 92.36%. nih.gov Similarly, novel derivatives of N-hydroxyphthalimide have shown efficiencies ranging from 85% to 99%. chemmethod.com

Interactive Data Table: Corrosion Inhibition Efficiency of Phthalimide Derivatives

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| Phenyl Phthalimide Derivatives | Carbon Steel | Sulfuric Acid (H₂SO₄) | 92.36 | nih.gov |

| N-Hydroxyphthalimide Derivatives | Carbon Steel | Hydrochloric Acid (HCl) | 99 | chemmethod.com |

Spectroscopic and Computational Characterization of N Butylphthalimide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the structural features of N-Butylphthalimide. Techniques such as infrared, Raman, nuclear magnetic resonance, ultraviolet-visible, and mass spectrometry each provide unique information about the molecule's vibrational modes, atomic connectivity, electronic transitions, and mass-to-charge ratio.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

Table 1: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| Asymmetric C=O Stretch | ~1770 | Strong | Medium |

| Symmetric C=O Stretch | ~1710 | Very Strong | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium | Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium | Medium |

| C-N Stretch | 1350 - 1200 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) shows distinct signals for the aromatic protons of the phthalimide (B116566) ring and the aliphatic protons of the butyl chain. The aromatic protons typically appear as two multiplets in the downfield region (7.7-7.9 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. The protons of the butyl chain appear in the upfield region, with the methylene (B1212753) group attached to the nitrogen atom (N-CH₂) being the most deshielded of the aliphatic protons. rsc.org

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons are highly deshielded and appear furthest downfield (>160 ppm). The aromatic carbons resonate in the 120-135 ppm range, while the aliphatic carbons of the butyl group appear in the upfield region (<40 ppm). rsc.org

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | 7.84 | dd | 5.5, 3.0 |

| Aromatic (2H) | 7.71 | dd | 5.4, 3.1 |

| N-CH₂- | 3.69 | t | 7.3 |

| -CH₂- | 1.67 | m | - |

| -CH₂- | 1.37 | q | 7.5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168.4 |

| Aromatic (quaternary) | 132.1 |

| Aromatic (CH) | 133.8 |

| Aromatic (CH) | 123.1 |

| N-CH₂- | 37.7 |

| -CH₂- | 30.6 |

| -CH₂- | 20.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The phthalimide chromophore is responsible for the characteristic UV absorption of this compound. The electronic spectrum of the parent compound, phthalimide, in ethanol (B145695) shows a very strong absorption band around 215-220 nm, which is attributed to a π→π* transition within the aromatic system and carbonyl groups. photochemcad.com The N-butyl group, being a saturated alkyl chain, does not significantly alter the position of this primary absorption band as it is not a chromophore.

N-Alkylphthalimides can participate in photoinduced electron transfer (PET) processes, which are fundamental to the formation of charge-transfer complexes. researchgate.net In such a complex, the phthalimide moiety can act as an electron acceptor. When paired with a suitable electron donor, irradiation can lead to the transfer of an electron from the donor to the excited phthalimide, forming a transient radical ion pair. While specific studies detailing the isolation and spectroscopic characterization of a ground-state charge-transfer complex with this compound are not prominent, its potential to act as an acceptor in PET reactions is well-established within the photochemistry of N-alkylphthalimides. researchgate.netrsc.org The formation of such complexes is often inferred from changes in fluorescence or the observation of transient species in flash photolysis experiments.

The photophysical properties of N-alkylphthalimides, including this compound, are highly dependent on the solvent environment. researchgate.net In aprotic solvents, these compounds are typically non-emissive, exhibiting negligible fluorescence. This is because the lowest energy excited singlet state has n,π* character, which generally leads to efficient intersystem crossing to the triplet state rather than fluorescence. researchgate.net

However, in protic solvents such as alcohols, a significant increase in fluorescence yield can be observed. This phenomenon is attributed to solvent-induced changes in the ordering of the excited states. Hydrogen bonding between the solvent and the carbonyl groups of the phthalimide raises the energy of the n,π* state above the π,π* state. The lowest excited singlet state now has π,π* character, which favors fluorescence emission over intersystem crossing. researchgate.net Therefore, this compound can be considered a fluorescent probe whose emission is switched on by protic environments.

Mass Spectrometry (e.g., GC-MS for Reaction Monitoring)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.gov

The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (203.24 g/mol ). nih.gov The fragmentation pattern is characteristic of N-alkylphthalimides. A prominent fragment is observed at m/z 160, which results from a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the butyl chain to the phthalimide moiety, followed by the elimination of butene. Another significant peak is found at m/z 161, corresponding to the phthalimide radical cation, formed by the cleavage of the bond between the nitrogen and the butyl group.

Table 4: Key Mass Spectrometry Fragments for this compound nih.gov

| m/z Value | Proposed Fragment |

|---|---|

| 203 | [M]⁺ (Molecular Ion) |

| 161 | [Phthalimide radical cation]⁺ |

Advanced Computational Chemistry Approaches

Advanced computational chemistry approaches have become indispensable tools for elucidating the intricate molecular properties and behaviors of this compound. These methods provide detailed insights into its electronic structure, reactivity, and interactions at an atomic level, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules like this compound. researchgate.netnih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, offering a balance between computational cost and accuracy. osti.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, thereby elucidating reaction pathways and transition states. mdpi.compku.edu.cn This theoretical approach allows researchers to investigate the feasibility of different reaction mechanisms, such as concerted versus stepwise pathways, and to predict the kinetic and thermodynamic favorability of each step. researchgate.net For instance, DFT can be employed to study the energetics of nucleophilic substitution reactions at the butyl group or electrophilic aromatic substitution on the phthalimide ring.

By modeling the structures of reactants, intermediates, transition states, and products, DFT provides critical information about the activation energies and reaction energies. nih.gov This insight is crucial for understanding the factors that control the regioselectivity and stereoselectivity of reactions involving this compound. Furthermore, DFT can be used to explore the role of catalysts in promoting specific reaction pathways by calculating the energy profiles of both catalyzed and uncatalyzed reactions. mdpi.com

Understanding the non-covalent interactions that govern the behavior of this compound in different environments is crucial for predicting its physical properties and biological activity. DFT calculations can be used to analyze various types of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov

The analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, helps to identify the electron-rich and electron-deficient regions of the this compound molecule. This information is valuable for predicting the sites of intermolecular interactions. For example, the carbonyl groups of the phthalimide ring are expected to be electron-rich and act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions.

DFT calculations provide access to a wide range of quantum chemical descriptors that quantify the reactivity and electronic properties of this compound. These descriptors are essential for developing quantitative structure-activity relationships (QSAR) and for understanding the molecule's behavior in chemical and biological systems.

| Descriptor | Description |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and kinetic stability. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the atom's ability to attract shared electrons. |

| Chemical Hardness | A measure of the molecule's resistance to deformation or change in its electron distribution. |

| Chemical Softness | The reciprocal of chemical hardness, indicating higher reactivity. |

These descriptors, calculated using DFT, can be correlated with experimental observations to build predictive models for various properties of this compound and its derivatives. ufms.br

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein or receptor. nih.govfrontiersin.org This method is widely employed in drug discovery and design to understand the molecular basis of a ligand's biological activity and to screen for potential drug candidates. nih.govresearchgate.net

The process involves generating a multitude of possible conformations of the ligand within the binding site of the target and then scoring these poses based on their binding affinity. The scoring functions typically account for various intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ufms.br By identifying the most favorable binding mode, molecular docking can provide insights into the key residues and interactions responsible for the ligand's affinity and specificity. nih.gov

For this compound, molecular docking simulations can be used to explore its potential interactions with various biological targets. For example, if this compound is being investigated as a potential enzyme inhibitor, docking studies can help to elucidate how it fits into the active site of the enzyme and which interactions contribute to its inhibitory activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and its interactions with its environment over time. supsi.ch By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, offering insights into the conformational changes, flexibility, and solvent effects that are not captured by static models like molecular docking. frontiersin.org

In the context of this compound, MD simulations can be used to:

Study Conformational Dynamics: Analyze the flexibility of the butyl chain and the phthalimide ring system and identify the most populated conformations in different solvents.

Investigate Ligand-Target Stability: When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. This helps to validate the docking results and provides a more realistic representation of the binding event.

Calculate Binding Free Energies: More advanced MD techniques can be employed to calculate the free energy of binding between this compound and its target, providing a more accurate prediction of its binding affinity.

Simulate Solvation Effects: MD simulations can explicitly model the solvent molecules around this compound, allowing for a detailed analysis of how the solvent influences its structure and properties. supsi.ch

By providing a time-resolved view of molecular motion, MD simulations offer a powerful complement to DFT calculations and molecular docking, enabling a more comprehensive understanding of the chemical and biological properties of this compound.

In Silico Toxicity Prediction

In silico toxicity prediction leverages computational models to assess the potential toxicity of chemical substances, thereby reducing reliance on time-consuming and costly animal testing. mdpi.comnih.gov These methods, including Quantitative Structure-Activity Relationship (QSAR) models, predict the toxicological properties of a compound based on its molecular structure. mdpi.com

For phthalimide derivatives, in silico approaches have been employed to predict key toxicological endpoints. globalhealthsciencegroup.com One such study utilized the Toxtree software, an expert rule-based system, to evaluate a series of thirty-three phthalimide compounds. globalhealthsciencegroup.comtoxicology.org The predictions from this analysis indicated that the phthalimide derivatives were not carcinogenic or mutagenic. globalhealthsciencegroup.com Such computational tools function by correlating structural features of a molecule with its known toxicological effects, allowing for the risk assessment of new or untested chemicals. mdpi.com

The process involves two complementary methodologies: an expert rule-based approach and a statistical-based approach. toxicology.org The goal is to predict outcomes for endpoints such as bacterial mutagenicity. toxicology.org While specific in silico toxicity data for this compound is not extensively detailed, the findings for structurally related phthalimide compounds provide valuable insights into its likely toxicological profile. Aggregated GHS information from multiple notifications indicates that this compound is classified as causing serious eye irritation (H319) by a vast majority of reporters. nih.gov Other less frequently reported classifications include skin irritation (H315) and being harmful if swallowed (H302). nih.gov

Table 1: Summary of In Silico Toxicity Prediction for Phthalimide Derivatives

| Prediction Model Type | Toxicological Endpoint | Predicted Outcome for Phthalimide Derivatives |

|---|---|---|

| Expert Rule-Based (e.g., Toxtree) | Carcinogenicity | Non-carcinogenic globalhealthsciencegroup.com |